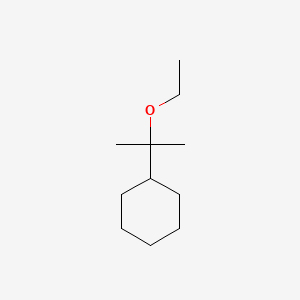methanone CAS No. 67883-05-0](/img/structure/B14463638.png)
[3,7-Bis(dimethylamino)-10H-phenoxazin-10-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone is an organic compound known for its unique structure and properties This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 3,7-diamino-phenoxazine with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxazine derivatives.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Substituted phenoxazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxazine: The parent compound with a simpler structure.
3,7-Diamino-phenoxazine: A precursor used in the synthesis of 3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone).
Benzoyl chloride: A reagent used in the synthesis process.
Uniqueness
3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone is unique due to its combination of dimethylamino groups and a phenylmethanone moiety, which confer distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
67883-05-0 |
|---|---|
Molekularformel |
C23H23N3O2 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
[3,7-bis(dimethylamino)phenoxazin-10-yl]-phenylmethanone |
InChI |
InChI=1S/C23H23N3O2/c1-24(2)17-10-12-19-21(14-17)28-22-15-18(25(3)4)11-13-20(22)26(19)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3 |
InChI-Schlüssel |
TUYDIAQSQZNMBK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)N(C3=C(O2)C=C(C=C3)N(C)C)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


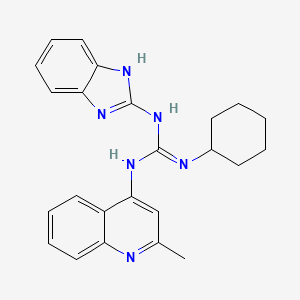

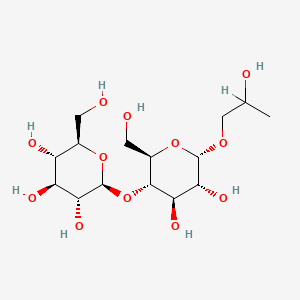
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)



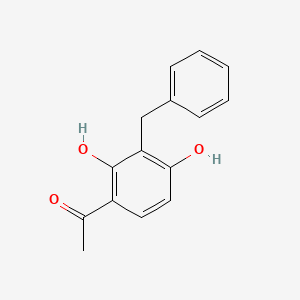
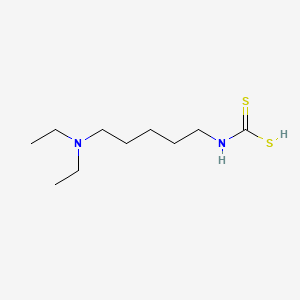
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
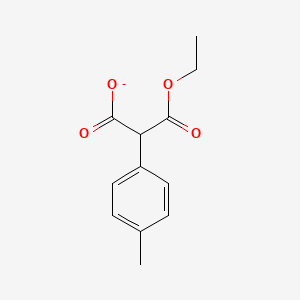
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
